molecular formula C12H27NO B015352 12-Amino-1-dodecanol CAS No. 67107-87-3

12-Amino-1-dodecanol

Cat. No. B015352
CAS RN: 67107-87-3
M. Wt: 201.35 g/mol
InChI Key: IIWXYWWVCBRBCJ-UHFFFAOYSA-N
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Description

12-Amino-1-dodecanol is an organic compound that plays a crucial role in the field of chemistry due to its unique structural properties and reactivity. It serves as a foundational chemical in the synthesis of various derivatives and compounds, leading to a wide range of applications in materials science, medicinal chemistry, and as precursors for more complex molecular assemblies.

Synthesis Analysis

The synthesis of compounds related to 12-Amino-1-dodecanol involves several key strategies, one of which is the two-step method without the isolation of the isocyanate alcohol precursor, leading to good yield and acceptable molecular weight from 12-amino-1-dodecanol (C. Fernández et al., 2010). This method highlights the efficiency and practicality in synthesizing complex structures from 12-Amino-1-dodecanol.

Molecular Structure Analysis

The molecular structure of derivatives of 12-Amino-1-dodecanol, such as those incorporating the amino-closo-dodecaborate anion [B12H11NH3]−, has been elucidated through spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the bonding, geometry, and electronic structure, contributing to our understanding of how these compounds interact at the molecular level (Yuanbin Zhang et al., 2018).

Chemical Reactions and Properties

12-Amino-1-dodecanol and its derivatives undergo various chemical reactions, including amidation, acylation, and complexation, to form new compounds with diverse chemical properties. For instance, the synthesis of polymeric surfactants from 12-(3-amino phenoxy) dodecane-1-thiol highlights its reactivity and potential for creating materials with specific functionalities (E. Azzam & A. A. El-Aal, 2013).

Scientific Research Applications

  • Polymer Synthesis : Tao et al. (2017) noted its use as an initiator for ring-opening polymerization of N-substituted glycine N-thiocarboxyanhydride, producing α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids (Tao, Zheng, Bai, Zhu, & Ling, 2017).

  • Metabolic Probes : Görgen et al. (1989) described chiral 12-phenyl(2H)dodecanoic acids, related compounds, as useful in evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).

  • Corrosion Inhibition : Azzam and El-Aal (2013) found that a synthesized poly 12-(3-amino phenoxy) dodecane-1-thiol surfactant self-assembled on silver nanoparticles exhibited improved corrosion inhibition efficiency for carbon steel (Azzam & El-Aal, 2013).

  • Antibody Modification and Neutron-Capture Studies : Varadarajan and Hawthorne (1991) utilized a novel carboranyl amino acid derivative, 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid, in the synthesis of peptide derivatives for these purposes (Varadarajan & Hawthorne, 1991).

  • Biocatalytic Reduction : Sarak et al. (2020) reported on the biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases, successfully producing 12-amino-1-dodecanol (Sarak, Jeon, Patil, Khobragade, Pagar, Sung, Yoo, Kim, Yoon, & Yun, 2020).

  • Nylon Monomer Production : Ahsan et al. (2018) developed a novel cascade reaction for producing α-amino dodecanoic acid, a monomer of Nylon 12, from vegetable oil derivatives (Ahsan, Jeon, Nadarajan, Chung, Yoo, Kim, Patil, & Yun, 2018).

Safety And Hazards

12-Amino-1-dodecanol can cause skin and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

12-aminododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWXYWWVCBRBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409230
Record name 12-Amino-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Amino-1-dodecanol

CAS RN

67107-87-3
Record name 12-Amino-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Amino-1-dodecanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 600 ml of methanol was dissolved while warming 48.0 g of N-(12-hydroxydodecyl)phthalimide, 50 ml of hydrazine monohydrate was added at room temperature with stirring and the mixture was stirred overnight. The crystal thus separated out was filtered off and the solvent was distilled off. The residue was extracted with hot chloroform and insolubles were filtered off. The filtrate was distilled, the residue was extracted with hot chloroform (100 ml×3) and then the solvent was distilled off. The residue was dissolved in methanol and recrystallization from methanol-ethyl acetate gave 21.6 g of the title compound as a crystal.
Name
N-(12-hydroxydodecyl)phthalimide
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Amino-1-dodecanol
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Reactant of Route 4
12-Amino-1-dodecanol
Reactant of Route 5
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Reactant of Route 6
12-Amino-1-dodecanol

Citations

For This Compound
41
Citations
CE Fernández, M Bermúdez, RM Versteegen… - European polymer …, 2010 - Elsevier
… The application of our method to the preparation of 12-PUR from 12-amino-1-dodecanol is … Reaction of a small excess of di-tert-butyltricarbonate with 12-amino-1-dodecanol at room …
S Sarak, H Jeon, MD Patil, TP Khobragade, AD Pagar… - Catalysis Letters, 2020 - Springer
… Interestingly, employing this reaction in tandem with minimizing the hurdle of substrate insolubility, the biocatalysts successfully produced 5.76 mM 12-amino-1-dodecanol from 10 mM …
X Tao, B Zheng, T Bai, B Zhu, J Ling - Macromolecules, 2017 - ACS Publications
… , we investigate aminoalcohols including 2-amino-1-ethanol (AE), 3-amino-1-propanol (AP), 4-aminomethylbenzyl alcohol (AMB), 6-amino-1-hexanol (AH), and 12-amino-1-dodecanol (…
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
F Sharifi, I Nazir, MH Asim, M Jahangiri… - Journal of molecular …, 2019 - Elsevier
… 12-Amino-1-dodecanol (12-AD) was phosphorylated by utilizing phosphorus pentoxide (P 2 … Furthermore, hemolysis and cell viability of the phosphorylated 12-amino-1-dodecanol (p-12…
HW Yoo, H Jung, S Sarak, YC Kim, BG Park, BG Kim… - Green …, 2022 - pubs.rsc.org
… Although 20 mM 1,12-diol was produced in the first step, only 0.74 mM 12-amino-1-dodecanol (12-aminol) and 2.35 mM 1,12-diamine were produced in the second step (24 h after …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
LR Rapp, SM Marques, B Nebel, J Damborsky… - …, 2022 - Wiley Online Library
… hits were verified regarding the terminal hydroxylation for each round with normalized P450 concentration and GC/FID analysis using the product standard 12-amino-1-dodecanol for …
H Hayashi, Y Yanagishita, S Matsumura - International Journal of …, 2011 - mdpi.com
… Diurethane containing hydroxy acid (4) was prepared by the reaction of 1 with 12-amino-1-dodecanol, followed by the reaction with sodium 12-aminododecanoate. It was found that 4 …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
N Insin, JB Tracy, H Lee, JP Zimmer, RM Westervelt… - ACS …, 2008 - ACS Publications
… Ligands with different functional groups such as 12-amino-1-dodecanol were also investigated, but HDDA gave the best results in terms of MP dispersibility and loading. …
Number of citations: 289 0-pubs-acs-org.brum.beds.ac.uk
LR Rapp, SM Marques, B Nebel, J Damborsky… - loschmidt.chemi.muni.cz
… The structures of the dodecylamine and 12-amino-1-dodecanol were constructed and minimized using Avogadro7. The subsequent ligand and receptor preparation was described …
Number of citations: 0 loschmidt.chemi.muni.cz
MR Gokulgandhi, M Barot, M Bagui, D Pal… - Journal of …, 2012 - Elsevier
… To biotin–NHS (1 equiv), anhydrous DMF and lipid moieties ie 2-amino 1-ethanol/6-amino 1-hexanol/12-amino 1-dodecanol (1.2 equiv) were added and the reaction mixture was stirred …

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